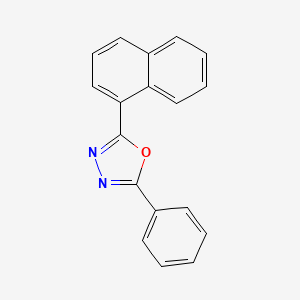

2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-yl-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O/c1-2-8-14(9-3-1)17-19-20-18(21-17)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPLRTWSLDSFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237859 | |

| Record name | 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897-18-7 | |

| Record name | 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-naphthyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines a validated synthetic protocol, rooted in established chemical principles, and delves into the spectroscopic and thermal analysis techniques essential for verifying the compound's identity, purity, and stability. Intended for researchers, chemists, and professionals in drug development, this guide offers not only procedural steps but also the underlying scientific rationale to empower effective and informed experimental work.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered substantial interest in the scientific community. Its unique electronic properties, metabolic stability, and capacity for bioisosteric replacement of amide and ester functionalities have made it a cornerstone in the design of novel therapeutic agents and functional organic materials.[1] Compounds incorporating the 1,3,4-oxadiazole core exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] In the realm of materials science, their inherent thermal stability and electron-transporting capabilities have led to their application in the development of organic light-emitting diodes (OLEDs).

The subject of this guide, this compound, combines the robust 1,3,4-oxadiazole core with phenyl and naphthyl substituents. This molecular architecture is of particular interest as the extended π-system of the naphthyl group can modulate the compound's photophysical and electronic properties, making it a promising candidate for further investigation in both pharmaceutical and materials science contexts.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a reliable two-step process. This methodology leverages the formation of a key intermediate, N'-(1-naphthoyl)benzohydrazide, followed by a cyclodehydration reaction to yield the final 1,3,4-oxadiazole ring. This approach is widely adopted for the synthesis of unsymmetrically substituted 2,5-diaryl-1,3,4-oxadiazoles due to its efficiency and control over the final product.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N'-(1-naphthoyl)benzohydrazide

The initial step involves the acylation of benzohydrazide with 1-naphthoyl chloride. This reaction forms the stable diacylhydrazine intermediate, which is the direct precursor to the oxadiazole.

Experimental Protocol:

-

To a stirred solution of benzohydrazide (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.1 eq) dropwise.

-

Slowly add a solution of 1-naphthoyl chloride (1.0 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure N'-(1-naphthoyl)benzohydrazide as a white solid.

Causality of Experimental Choices:

-

Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

DCM: A suitable inert solvent that dissolves the reactants and does not participate in the reaction.

-

0 °C to Room Temperature: The initial cooling helps to control the exothermic nature of the acylation reaction, while allowing it to proceed to completion at room temperature.

Step 2: Cyclodehydration to this compound

The second and final step is the cyclodehydration of the N'-(1-naphthoyl)benzohydrazide intermediate. This is a crucial ring-closing reaction that forms the aromatic and thermally stable 1,3,4-oxadiazole ring.

Experimental Protocol:

-

A mixture of N'-(1-naphthoyl)benzohydrazide (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 vol) is heated at reflux for 5-7 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane to yield pure this compound.

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent that facilitates the intramolecular cyclization by removing a molecule of water.

-

Reflux: The elevated temperature provides the necessary activation energy for the cyclodehydration reaction to proceed at a reasonable rate.

-

Pouring onto Ice and Neutralization: This procedure quenches the reaction by hydrolyzing the excess POCl₃ and neutralizes the resulting phosphoric acid.

Characterization of this compound

Thorough characterization is imperative to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and thermal analysis methods provides a comprehensive profile of the molecule.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₂N₂O |

| Molecular Weight | 272.31 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 897-18-7[3] |

Spectroscopic Analysis

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands. The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[3]

Expected Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Vibration |

| ~3060 | Aromatic C-H stretch |

| ~1610 | C=N stretch (oxadiazole ring) |

| ~1580, ~1450 | Aromatic C=C stretch |

| ~1240 | C-O-C stretch (oxadiazole ring) |

The absence of N-H and C=O stretching bands, which would be prominent in the diacylhydrazine intermediate, confirms the successful cyclization to the oxadiazole.

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure and confirming the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum will show signals corresponding to the protons of the phenyl and naphthyl rings. The exact chemical shifts and coupling patterns will depend on the solvent used. Based on related structures, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.5 and 8.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. The two carbon atoms of the oxadiazole ring are expected to have characteristic chemical shifts in the range of δ 160-165 ppm.[4] The remaining signals will correspond to the carbons of the phenyl and naphthyl groups.

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For this compound, the mass spectrum should show a molecular ion peak (M⁺) at m/z = 272, corresponding to the molecular weight of the compound.[3]

Thermal Analysis

The thermal stability of this compound is a critical parameter, especially for its potential applications in materials science.

TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the decomposition temperature and thermal stability of the compound. 1,3,4-Oxadiazole derivatives are known for their high thermal stability.[5]

DSC is used to determine the melting point and other thermal transitions of the compound. The DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline solid.

Self-Validating System and Trustworthiness

The protocols described in this guide are designed to be self-validating. The successful synthesis of the intermediate, N'-(1-naphthoyl)benzohydrazide, can be confirmed by its melting point and the presence of characteristic N-H and C=O bands in its IR spectrum. The conversion to the final product is validated by the disappearance of these bands and the appearance of characteristic oxadiazole ring vibrations in the IR spectrum. Furthermore, the comprehensive spectroscopic data (¹H NMR, ¹³C NMR, and MS) provides unambiguous confirmation of the final structure, ensuring the integrity of the synthesized material.

Conclusion

This technical guide has detailed a robust and well-established method for the synthesis of this compound. The provided step-by-step protocols, along with the rationale behind the experimental choices, are intended to facilitate the successful and reproducible synthesis of this important heterocyclic compound. The comprehensive characterization techniques outlined are essential for verifying the identity, purity, and key properties of the final product. The information presented herein serves as a valuable resource for researchers and professionals engaged in the exploration and application of novel 1,3,4-oxadiazole derivatives in drug discovery and materials science.

References

- Jadhav, S. D., & Patil, S. B. (2021). 1,3,4-Oxadiazole: A versatile scaffold in medicinal chemistry. Journal of Heterocyclic Chemistry, 58(5), 1083-1105.

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

- Pattan, S. R., et al. (2009). Synthesis and biological evaluation of some new 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives. Indian Journal of Pharmaceutical Sciences, 71(4), 438–442.

- Kumar, D., & Kumar, R. (2018). Synthesis, characterization and biological evaluation of some novel 1, 3, 4-oxadiazole derivatives. Journal of Saudi Chemical Society, 22(4), 465-474.

- Kowalska, A., et al. (2020). Synthesis and Characterization of Novel 1, 3, 4-Oxadiazole Derivatives as Potential Anticancer Agents. Molecules, 25(15), 3481.

- Singh, P., & Kumar, A. (2017). A review on synthesis and biological importance of 1, 3, 4-oxadiazole derivatives. Der Pharma Chemica, 9(12), 110-120.

- Patel, N. B., & Shaikh, F. M. (2010). Synthesis and evaluation of antimicrobial activity of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. Arabian Journal of Chemistry, 3(4), 267-273.

- Banu, S., et al. (2012). Synthesis and antimicrobial activity of some new 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1136-1141.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Gaffer, H. E. H., & El-Sayed, W. S. (2015). Synthesis, thermal and antimicrobial studies of some new 1, 3, 4-oxadiazole derivatives. Journal of Thermal Analysis and Calorimetry, 120(2), 1269-1279.

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability [mdpi.com]

An In-depth Technical Guide to the Photophysical Properties of Naphthyl-Phenyl Substituted Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, photophysical characterization, and computational modeling of naphthyl-phenyl substituted oxadiazoles. These molecules are of significant interest due to their diverse applications, ranging from scintillating materials and organic light-emitting diodes (OLEDs) to potent pharmacological agents.[1][2] This document delves into the intricate relationship between the molecular structure of these compounds and their electronic and photophysical properties, offering both theoretical understanding and practical experimental guidance.

Introduction: The Versatile Oxadiazole Scaffold

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1] The 1,3,4-oxadiazole isomer, in particular, has garnered substantial attention in medicinal and materials chemistry due to its favorable electronic properties, metabolic stability, and synthetic accessibility.[2] The incorporation of aromatic substituents, such as phenyl and naphthyl groups, onto the oxadiazole core gives rise to molecules with intriguing photophysical characteristics, including strong fluorescence and sensitivity to their local environment.

The inherent electron-deficient nature of the oxadiazole ring, coupled with the electron-donating or -accepting properties of the appended aryl groups, allows for the fine-tuning of their absorption and emission properties. This makes them valuable building blocks for creating tailored molecular probes, fluorescent markers, and active components in optoelectronic devices. In the realm of drug discovery, the oxadiazole moiety is often employed as a bioisostere for amide or ester groups, enhancing properties like solubility and metabolic stability.[2]

Synthetic Pathways to Naphthyl-Phenyl Oxadiazoles

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, with several reliable methods available. A common and effective route involves the cyclization of a diacylhydrazine derivative using a dehydrating agent. A representative synthetic protocol for a naphthyl-phenyl substituted oxadiazole is detailed below.

Experimental Protocol: Synthesis of 2-(Naphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole

This protocol outlines a two-step synthesis starting from a carboxylic acid and a hydrazide, followed by cyclization.

Step 1: Synthesis of N'-benzoyl-1-naphthohydrazide

-

To a solution of 1-naphthohydrazide (1 equivalent) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF), add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude N'-benzoyl-1-naphthohydrazide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified intermediate.

Step 2: Cyclization to 2-(Naphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole

-

Suspend the purified N'-benzoyl-1-naphthohydrazide (1 equivalent) in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the mixture to reflux for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Filter the solid, wash with water until the filtrate is neutral, and dry.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a solvent like ethanol to afford the pure 2-(naphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined.

Photophysical Properties: A Deep Dive

The photophysical behavior of naphthyl-phenyl substituted oxadiazoles is governed by the interplay of the electronic characteristics of the naphthyl and phenyl rings and the central oxadiazole core. These compounds typically exhibit strong absorption in the UV region and emit in the blue to green region of the visible spectrum.

Absorption and Emission Characteristics

The UV-Vis absorption spectra of these compounds are characterized by intense bands corresponding to π-π* transitions within the conjugated aromatic system. The position of the absorption maximum (λ_abs) is influenced by the extent of conjugation and the nature of substituents on the aryl rings. Similarly, the fluorescence emission spectra are typically broad and structured, with the emission maximum (λ_em) being sensitive to the molecular structure and the surrounding environment.

Solvatochromism: Probing the Excited State

A key feature of many naphthyl-phenyl oxadiazoles is their solvatochromism, which is the change in the color of their emission in response to the polarity of the solvent. This phenomenon arises from a change in the dipole moment of the molecule upon excitation. In many cases, these molecules exhibit a more polar excited state than the ground state, leading to a bathochromic (red) shift in the emission spectrum as the solvent polarity increases. This property makes them excellent candidates for use as fluorescent probes to study the polarity of microenvironments, such as in biological systems.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. Naphthyl-phenyl substituted oxadiazoles can exhibit high fluorescence quantum yields, in some cases approaching unity, making them bright fluorophores. The fluorescence lifetime (τ_F), which is the average time the molecule spends in the excited state before returning to the ground state, is typically in the nanosecond range for these compounds.

The following table summarizes the photophysical properties of a selection of naphthyl-phenyl substituted oxadiazoles from the literature.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F | Reference |

| 2-(4-(4-methoxystyryl)phenyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole | Dichloromethane | 375 | 450 | 75 | 0.85 | [3] |

| 2-(4-(4-chlorostyryl)phenyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole | Dichloromethane | 370 | 445 | 75 | 0.94 | [3] |

| 2-(4-(4-(dimethylamino)styryl)phenyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole | Dichloromethane | 425 | 510 | 85 | 0.23 | [3] |

| 2-(Naphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole | Methanol | ~310 | ~360 | ~50 | - | [4] |

Note: Data for the unsubstituted parent compound is limited in the searched literature, hence the inclusion of more complex derivatives to illustrate the range of properties.

Experimental Protocol: Measurement of Fluorescence Quantum Yield

The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

-

Selection of a Standard: Choose a standard with an absorption and emission profile that overlaps with the sample. For blue-emitting oxadiazoles, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Measurements: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength. The excitation wavelength should be chosen where both the sample and the standard have significant absorbance.

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of these plots is proportional to the fluorescence quantum yield.

-

The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φ_F,std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the plots for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

-

-

Computational Modeling of Photophysical Properties

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for understanding and predicting the photophysical properties of molecules.[5] These calculations can provide insights into the electronic transitions, molecular orbital energies (HOMO and LUMO), and excited-state properties that are not easily accessible through experiments alone.

Predicting Absorption and Emission Spectra

TD-DFT calculations can be used to simulate the UV-Vis absorption and fluorescence emission spectra of naphthyl-phenyl substituted oxadiazoles. By calculating the vertical excitation energies and oscillator strengths, one can predict the λ_abs and the nature of the electronic transitions (e.g., π-π* or intramolecular charge transfer). Optimization of the first excited state geometry allows for the prediction of the emission wavelength (λ_em).

Understanding Structure-Property Relationships

Computational modeling is invaluable for elucidating structure-property relationships. By systematically varying the substituents on the naphthyl and phenyl rings in silico, it is possible to predict how these changes will affect the HOMO-LUMO energy gap, which is related to the absorption and emission energies. This allows for the rational design of new oxadiazole derivatives with desired photophysical properties. For instance, the introduction of electron-donating groups is expected to raise the HOMO energy level, leading to a smaller energy gap and a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups can lower the LUMO energy level, also resulting in a red-shift.

Applications in Research and Drug Development

The unique photophysical properties of naphthyl-phenyl substituted oxadiazoles make them valuable tools in various scientific disciplines.

-

Fluorescent Probes: Their sensitivity to the local environment allows them to be used as probes to study polarity and viscosity in complex systems, including biological membranes and protein binding sites.

-

Bioimaging: As bright and photostable fluorophores, they can be conjugated to biomolecules for use in fluorescence microscopy and other bioimaging techniques.

-

Organic Electronics: Their high fluorescence quantum yields and charge-transporting properties make them suitable for use as emitter and electron-transport materials in OLEDs.

-

Drug Discovery: The oxadiazole scaffold is a key pharmacophore in many drug candidates. Understanding the photophysical properties of these molecules can aid in the development of fluorescent analogs for studying drug-target interactions and cellular uptake.

Conclusion

Naphthyl-phenyl substituted oxadiazoles represent a versatile and highly tunable class of molecules with a rich photophysical profile. Their straightforward synthesis, coupled with their bright fluorescence, environmental sensitivity, and amenability to computational modeling, makes them a compelling subject of study for researchers in chemistry, materials science, and biology. This guide has provided a foundational understanding of their properties and the experimental and theoretical tools used to investigate them, paving the way for the continued development of novel applications for this fascinating class of compounds.

References

-

Asymmetric 1,3,4-oxadiazole derivatives containing naphthalene and stilbene units: Synthesis, optical and electrochemical properties. Dyes and Pigments, 92(3), 1333-1341. [Link]

-

Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. New Journal of Chemistry, 42(1), 434-445. [Link]

-

SYNTHESIS OF 2-(NAPHTHO[2,1-B]FURAN-2-YL)-5-PHENYL-1,3,4-OXADIAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 564-570. [Link]

-

Synthesis, spectroscopic characterization and DNA/HSA binding study of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. Request PDF. [Link]

-

1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of Biomolecular Structure and Dynamics, 41(16), 7869-7887. [Link]

-

Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica, 4(5), 1989-1997. [Link]

-

Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole. PrepChem.com. [Link]

-

Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 42(4), 900-904. [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12388-12399. [Link]

-

Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Molecules, 27(9), 2829. [Link]

-

Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. International Journal of ChemTech Research, 4(4), 1782-1791. [Link]

-

Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. International Journal of Molecular Sciences, 24(3), 2912. [Link]

-

Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. Beilstein Archives. [Link]

-

A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 3(4), 299-311. [Link]

-

Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(15), 9423-9430. [Link]

-

2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole. NIST WebBook. [Link]

-

Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 27(19), 6649. [Link]

-

This compound. SpectraBase. [Link]

-

A Review on Substituted 1,3,4-Oxadiazole and its Biological Activities. International Journal of Research in Engineering, Science and Management, 3(1), 1-4. [Link]

-

Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics, 3(2). [Link]

-

Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Chemical Science, 11(13), 3449-3457. [Link]

-

Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species. Physical Chemistry Chemical Physics, 17(27), 17853-17862. [Link]

-

Transient absorption spectroscopy detection of sensitized delayed fluorescence in chiral benzophenone/naphthalene systems. Photochemical & Photobiological Sciences, 11(2), 255-261. [Link]

Sources

An In-depth Technical Guide to 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole (NPO)

CAS Number: 897-18-7 | Molecular Formula: C₁₈H₁₂N₂O | Molecular Weight: 272.30 g/mol

Abstract

This technical guide provides a comprehensive overview of 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole (NPO), a heterocyclic aromatic compound of significant interest in materials science and medicinal chemistry. NPO belongs to the 2,5-diaryl-1,3,4-oxadiazole class, renowned for its high thermal stability, robust photophysical properties, and electron-deficient nature. These characteristics make it a prime candidate for applications as an electron-transporting/hole-blocking material in Organic Light-Emitting Diodes (OLEDs) and as a fluorescent dopant or wavelength shifter in scintillation detectors. This document details the core synthesis methodologies, structural and physicochemical properties, key functional applications, and the experimental protocols required for its characterization. The insights provided are geared towards researchers and professionals in organic electronics, drug development, and materials science, aiming to facilitate a deeper understanding and practical application of this versatile molecule.

Molecular Profile and Physicochemical Properties

This compound, also known as α-NPD, is a structurally rigid molecule featuring a central 1,3,4-oxadiazole ring flanked by a phenyl and a naphthyl group. This extended π-conjugated system is the source of its unique electronic and photophysical properties.

Chemical Structure and Identifiers

-

IUPAC Name: 2-(naphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole

-

CAS Number: 897-18-7

-

Synonyms: α-NPD, 1,3,4-Oxadiazole, 2-(1-naphthalenyl)-5-phenyl-

Physicochemical Data

The robust aromatic structure of NPO imparts high thermal stability, a critical requirement for applications involving vacuum deposition or operation at elevated temperatures, such as in OLED devices.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂N₂O | NIST |

| Molecular Weight | 272.30 g/mol | NIST |

| Melting Point | 122-124 °C | Echemi |

| Boiling Point | 472.8 °C at 760 mmHg | Echemi |

| Density | 1.219 g/cm³ | Echemi |

| Appearance | White to off-white crystalline solid | --- |

Core Synthesis Methodology

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in organic chemistry. The most prevalent and reliable method involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. This intermediate is typically formed from the reaction of an acid hydrazide with an acid chloride or carboxylic acid. For NPO, this involves the coupling of precursors derived from benzoic acid and 1-naphthoic acid.

Synthesis Principle: The POCl₃-Mediated Cyclodehydration

The reaction proceeds via two main steps:

-

Hydrazide Formation: 1-Naphthoic acid is converted to its corresponding acid hydrazide (1-naphthoylhydrazide).

-

Condensation & Cyclization: The 1-naphthoylhydrazide is then reacted with benzoic acid (or benzoyl chloride) in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃). POCl₃ activates the carbonyl oxygen of the benzoic acid, facilitating nucleophilic attack by the terminal nitrogen of the hydrazide, followed by an intramolecular cyclization and dehydration to yield the stable 1,3,4-oxadiazole ring.

This method is widely adopted due to its efficiency, relatively mild conditions, and broad substrate scope.

A Technical Guide to the Spectroscopic Characterization of 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry and materials science, recognized for its diverse biological activities and unique photophysical properties.[1][2][3] Compounds incorporating this five-membered heterocycle are explored as antimicrobial, anti-inflammatory, and anticancer agents.[3] In materials science, their high thermal stability and electron-transporting capabilities make them valuable components in organic light-emitting diodes (OLEDs).[4]

This guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the specific derivative, 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole . The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the unambiguous identification, structural elucidation, and purity assessment of this compound. The methodologies and interpretations presented herein are grounded in established principles and validated through authoritative data.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is paramount to interpreting its spectral data.

Caption: Molecular Structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂N₂O | [5] |

| Molecular Weight | 272.31 g/mol | [5][6] |

| CAS Number | 897-18-7 | [5] |

| Formal Name | 1,3,4-Oxadiazole, 2-(1-naphthalenyl)-5-phenyl- | [5] |

Mass Spectrometry (MS)

1.1 Principle of the Technique Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In Electron Ionization (EI), the most common method for small molecules, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a radical cation known as the molecular ion (M⁺•). The energy imparted during ionization is often sufficient to induce fragmentation, breaking the molecule into smaller, characteristic charged fragments. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.

1.2 Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: A minute quantity of the solid sample (typically <1 mg) is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized under high vacuum and enters the ion source, where it is bombarded with a 70 eV electron beam.

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

1.3 Data Interpretation and Fragmentation Analysis The mass spectrum provides the molecular weight and crucial structural information from its fragmentation pattern.

| m/z Value | Assignment | Interpretation |

| 272 | [M]⁺• | Molecular Ion Peak . Confirms the molecular weight of the compound.[5] |

| 244 | [M - CO]⁺• | Loss of a neutral carbon monoxide molecule, a common fragmentation for five-membered oxygen heterocycles. |

| 167 | [C₁₀H₇-C=N]⁺ | Fragment corresponding to the naphthyl nitrile cation. |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation fragment. |

| 105 | [C₆H₅-CO]⁺ | Benzoyl cation, a very common and stable fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment. |

The presence of the molecular ion peak at m/z 272 is the most critical piece of data, confirming the compound's identity. The fragmentation pattern, particularly the presence of the benzoyl and naphthyl cations, validates the connectivity of the aryl substituents to the central oxadiazole core.

Infrared (IR) Spectroscopy

2.1 Principle of the Technique Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Covalent bonds vibrate at specific frequencies corresponding to the infrared region of the electromagnetic spectrum. When a molecule absorbs IR radiation, it is excited to a higher vibrational state. An IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), revealing the presence of specific functional groups.

2.2 Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Approximately 1-2 mg of the finely ground sample is intimately mixed with ~100 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is pressed under high pressure (several tons) in a die to form a thin, transparent pellet.

-

Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted.

2.3 Spectral Data Analysis The IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features.[5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1615 | Strong | C=N Stretch (Oxadiazole Ring)[7][8] |

| 1580 - 1450 | Strong-Medium | C=C Aromatic Ring Skeletal Vibrations |

| ~1240 | Strong | Asymmetric C-O-C Stretch (Oxadiazole Ring)[8] |

| ~1070 | Strong | Symmetric C-O-C Stretch (Oxadiazole Ring)[7][9] |

| 850 - 750 | Strong | Aromatic C-H Out-of-Plane Bending |

The strong absorption around 1615 cm⁻¹ is highly diagnostic for the C=N bond within the 1,3,4-oxadiazole ring.[7][8] Similarly, the prominent peaks in the 1250-1000 cm⁻¹ region are characteristic of the C-O-C stretching modes of the heterocyclic core.[7][8][9] The combination of these bands with the typical aromatic C-H and C=C signals provides strong evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1 Principle of the Technique NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies (chemical shifts, δ), which are highly sensitive to their local electronic environment.

3.2 Experimental Protocol: Solution-State NMR

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Spectrum Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a longer acquisition time with proton decoupling is typically required.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform.

3.3 Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃) The ¹H NMR spectrum will show signals exclusively in the aromatic region, corresponding to the 12 total protons of the phenyl and naphthyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 - 8.00 | Multiplet | 3H | Phenyl (ortho-H) + Naphthyl-H |

| ~7.95 - 7.85 | Multiplet | 2H | Naphthyl-H |

| ~7.65 - 7.45 | Multiplet | 7H | Phenyl (meta, para-H) + Naphthyl-H |

-

Rationale: The protons on the naphthyl and phenyl rings attached to the electron-withdrawing oxadiazole ring are expected to be deshielded and resonate downfield. The complex overlapping multiplets are characteristic of condensed aromatic systems. The integration ratio of the distinct signal groups will confirm the presence of all 12 aromatic protons.

3.4 Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃) The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~164.5 | C2/C5 of Oxadiazole |

| ~163.8 | C5/C2 of Oxadiazole |

| 134.0 - 124.0 | Aromatic CH and C (Naphthyl & Phenyl) |

| ~123.5 | Quaternary C (ipso-Phenyl) |

| ~120.0 | Quaternary C (ipso-Naphthyl) |

-

Rationale: The two carbons of the 1,3,4-oxadiazole ring are the most deshielded due to their attachment to two heteroatoms (O and N) and will appear significantly downfield.[8] The remaining signals correspond to the eight CH carbons and four quaternary carbons of the two aromatic systems.

Synthesis Overview

A general and robust method for synthesizing 2,5-diaryl-1,3,4-oxadiazoles involves the cyclodehydration of a diacylhydrazine intermediate. This provides essential context for sample origin and potential impurities.[2]

Caption: Common synthetic workflow for 2,5-diaryl-1,3,4-oxadiazoles.

Conclusion

The structural characterization of this compound is definitively achieved through a coordinated application of modern spectroscopic techniques. Mass spectrometry confirms the molecular weight (m/z 272), while IR spectroscopy identifies the key functional groups, notably the C=N and C-O-C vibrations of the central oxadiazole ring.[5][7][8] NMR spectroscopy provides the ultimate blueprint of the carbon-hydrogen framework, confirming the specific arrangement of the naphthyl and phenyl substituents.[8] This guide serves as a comprehensive reference, enabling researchers to confidently identify and characterize this important heterocyclic compound.

References

-

Der Pharma Chemica. Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Available from: [Link]

-

PubMed. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Available from: [Link]

-

ResearchGate. Physicochemical and spectral characteristics of 1,3,4 oxadiazole/thiadiazoles. Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Available from: [Link]

-

NIST WebBook. This compound. Available from: [Link]

-

RASĀYAN Journal of Chemistry. synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl. Available from: [Link]

-

Hindawi. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]

-

Thieme. Functionalisation of this compound with Alkoxysilanes. Available from: [Link]

-

JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available from: [Link]

-

SpectraBase. This compound [UV-VIS] - Spectrum. Available from: [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS OF 2-(NAPHTHO[2,1-B]FURAN-2-YL)-5-PHENYL-1,3,4- OXADIAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITIES. Available from: [Link]

-

Pakistan Journal of Pharmaceutical Sciences. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Available from: [Link]

-

ResearchGate. Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Available from: [Link]

-

Indian Journal of Chemistry. Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Available from: [Link]

Sources

- 1. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. This compound [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Bot Verification [rasayanjournal.co.in]

A Comprehensive Technical Guide to 2,5-Diaryl-1,3,4-Oxadiazole Derivatives: Synthesis, Pharmacological Versatility, and Future Directions

Abstract

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered immense interest in medicinal chemistry and materials science.[1][2] Its derivatives, particularly the 2,5-diaryl substituted class, are recognized as "privileged structures" due to their remarkable physicochemical properties and their ability to interact with a wide array of biological targets.[1] Often employed as a bioisosteric replacement for amide and ester functionalities, the 1,3,4-oxadiazole moiety enhances metabolic stability and modulates pharmacokinetic profiles.[3][4] This guide provides a detailed exploration of the synthesis, core physicochemical characteristics, and the extensive pharmacological activities of 2,5-diaryl-1,3,4-oxadiazole derivatives, including their roles as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents. We delve into structure-activity relationships, mechanistic insights, and detailed experimental protocols, offering a robust resource for researchers and professionals in drug discovery and development.

The 1,3,4-Oxadiazole Core: A Foundation for Versatility

Heterocyclic compounds form the backbone of modern pharmacology, and among them, the oxadiazoles are a notable class.[1][5] Oxadiazoles (C₂H₂N₂O) exist in four isomeric forms, with the 1,3,4- and 1,2,4-isomers being the most stable and pharmacologically relevant.[2][3][6] The 1,3,4-oxadiazole ring is a planar, aromatic system that is electron-deficient, contributing to its chemical stability and unique electronic properties. This scaffold's value in drug design is significantly enhanced by the finding that 1,3,4-oxadiazole isomers often exhibit superior pharmacological profiles compared to their 1,2,4-counterparts, including lower lipophilicity, improved metabolic stability, and reduced inhibition of the hERG channel, a key factor in cardiotoxicity.[3]

The true potential of this scaffold is unlocked through substitution at the 2 and 5 positions. The attachment of aryl groups creates a conjugated system, leading to a broad spectrum of biological activities and interesting photophysical properties.[2][7]

Synthesis of 2,5-Diaryl-1,3,4-Oxadiazoles: A Methodological Overview

The construction of the 2,5-diaryl-1,3,4-oxadiazole ring is most commonly achieved through the cyclodehydration of 1,2-diacylhydrazine precursors. This versatile method allows for the synthesis of both symmetrical and asymmetrical derivatives.

Principal Synthetic Pathway: Cyclodehydration

The cornerstone of 1,3,4-oxadiazole synthesis involves two main steps: the formation of a 1,2-diacylhydrazine intermediate, followed by its dehydrative cyclization.

-

Intermediate Formation : An aroyl hydrazide is reacted with an aromatic acid (or its more reactive acyl chloride or ester derivative) to form the N,N'-diacylhydrazine.

-

Cyclization : The intermediate is then heated in the presence of a dehydrating agent to induce ring closure.

A wide variety of dehydrating agents have been employed, ranging from harsh, classical reagents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and sulfuric acid to milder, more modern alternatives such as Burgess reagent, trichloroisocyanuric acid (TCCA), and Dess-Martin periodinane (DMP) for oxidative cyclizations.[1][3][8]

Caption: General workflow for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles.

Experimental Protocol: Synthesis using Phosphorus Oxychloride

The following is a representative protocol for the synthesis of a 2,5-diaryl-1,3,4-oxadiazole derivative.

Objective: To synthesize 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.[7]

Materials:

-

4-Methoxybenzohydrazide (1 mmol)

-

Benzoic acid (1 mmol)

-

Phosphorus oxychloride (POCl₃, 5 mL)

-

Ice-cold saturated sodium bicarbonate (NaHCO₃) solution

-

Ethanol for recrystallization

Procedure:

-

A mixture of 4-methoxybenzohydrazide (1 mmol) and benzoic acid (1 mmol) is prepared.

-

The mixture is added to phosphorus oxychloride (5 mL) in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is gently refluxed for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The cooled residue is carefully poured onto crushed ice with constant stirring.

-

The resulting solution is neutralized with an ice-cold saturated solution of sodium bicarbonate.

-

The precipitate that forms is collected by filtration, washed thoroughly with cold water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield the pure 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.[7]

-

The final product structure is confirmed using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.[1][7]

Pharmacological Activities and Mechanistic Insights

2,5-Diaryl-1,3,4-oxadiazoles exhibit a remarkable diversity of pharmacological actions, which are dictated by the nature and substitution pattern of the aryl rings at the 2 and 5 positions.[9]

Anti-inflammatory Activity

Mechanism of Action: A primary mechanism for the anti-inflammatory effects of this class of compounds is the selective inhibition of cyclooxygenase-2 (COX-2).[10][11] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that cause pain and swelling. Selective inhibition of COX-2 over COX-1 is a highly desirable trait, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Structure-Activity Relationship (SAR): Research has shown that 2,5-diaryl-1,3,4-oxadiazoles bearing a methylsulfonyl (-SO₂Me) moiety on one of the phenyl rings exhibit potent and selective COX-2 inhibition.[10][11] This feature mimics the pharmacophore of established COX-2 inhibitors like Celecoxib.

Caption: Inhibition of the COX-2 pathway by 2,5-diaryl-1,3,4-oxadiazole derivatives.

Data Presentation:

| Compound ID | R¹ | R² | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

|---|---|---|---|---|---|

| 6e | H | 4-SO₂Me | 60.51 | 0.48 | 126.06 |

| 6f | 4-F | 4-SO₂Me | 59.78 | 0.49 | 122.00 |

| 7f | 4-F | 3-SO₂Me | 91.52 | 0.68 | 132.83 |

| Celecoxib | - | - | 52.34 | 0.41 | 127.65 |

Data sourced from Grover et al.[10][11]

Anticancer Activity

The anticancer potential of 2,5-diaryl-1,3,4-oxadiazoles is vast, with derivatives showing activity against numerous cancer cell lines through diverse mechanisms.[6][12]

Mechanisms of Action:

-

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often overactive in cancer, promoting proliferation and preventing apoptosis. Certain 2,5-diaryl-1,3,4-oxadiazoles have been identified as inhibitors of STAT3 dimerization, a critical step for its activation.[13]

-

Enzyme Inhibition: These compounds can inhibit various enzymes crucial for cancer progression, including VEGFR-2 (a key regulator of angiogenesis), thymidine phosphorylase, and histone deacetylases (HDACs).[6][12]

-

Apoptosis Induction: Many derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[13]

Structure-Activity Relationship (SAR): The specific anticancer target is highly dependent on the substituents. For instance, a pyridyl ring is often found in derivatives targeting STAT3.[13] The addition of hydroxamic acid moieties can confer potent HDAC inhibitory activity.[12]

Caption: Mechanism of STAT3 inhibition by 2,5-diaryl-1,3,4-oxadiazole derivatives.

Data Presentation:

| Compound ID | Target Cell Line | Activity (IC₅₀ or GI₅₀) | Proposed Target |

|---|---|---|---|

| 3e | MDA-MB-231 (Breast) | Low μM range | STAT3, miR-21 |

| Compound 16 | HCT-116 (Colon) | 0.28 μM | HDAC1 |

| Compound 33 | MCF-7 (Breast) | 0.34 μM | EGFR |

Data compiled from multiple sources.[12][13]

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole are potent antimicrobial agents with a broad spectrum of activity against bacteria and fungi.[14][15][16]

Mechanism of Action: While not always fully elucidated, the antimicrobial action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis. The lipophilic nature of the diaryl-substituted scaffold is believed to facilitate its transport across microbial cell membranes.[14]

Structure-Activity Relationship (SAR): The antimicrobial potency is significantly influenced by the substituents on the phenyl rings.

-

Electron-withdrawing groups such as chloro (-Cl) and nitro (-NO₂) often enhance both antibacterial and antifungal activity.[14]

-

The presence of a furan or nitro-furan ring has been shown to impart significant antibacterial activity.[14]

-

A quinoline moiety has been associated with strong bactericidal effects, especially against Staphylococcus species.[9]

Data Presentation:

| Compound ID | Key Substituent | Target Organism | Activity (MIC in μg/mL) |

|---|---|---|---|

| 3e | 4-Nitrophenyl | S. aureus, E. coli | High Activity |

| 3g | 2,4-Dichlorophenyl | S. aureus, C. albicans | High Activity |

| 20 | 5-Iodofuran | S. epidermidis | 1.95 |

| 37 | Quinolin-4-yl | S. epidermidis | 0.48 |

Data compiled from multiple sources.[7][9][17]

Anticonvulsant Activity

Certain 2,5-disubstituted 1,3,4-oxadiazoles have been identified as promising candidates for the treatment of epilepsy.[5][18]

Mechanism of Action & Evaluation: The anticonvulsant activity is typically evaluated in animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.[19] The precise mechanism often involves modulation of ion channels (e.g., sodium, calcium) or enhancement of GABAergic neurotransmission. The structural features often align with established pharmacophore models for anticonvulsant drugs, which include hydrophobic aryl rings and hydrogen bond acceptor/donor sites.[18]

Applications in Materials Science: Fluorescent Properties

The conjugated π-electron system of 2,5-diaryl-1,3,4-oxadiazoles imparts them with intrinsic fluorescent properties.[2][4] This has led to their exploration as fluorescent probes, organic light-emitting diodes (OLEDs), and scintillators. For example, 2,5-diphenyl-1,3,4-oxadiazole (PPD) has been studied for its unique two-photon excitation properties, which has applications in advanced microscopy and spatial localization.[20][21][22] The fluorescence characteristics are highly sensitive to the microenvironment, making ortho-hydroxy derivatives useful as probes to study polarity and viscosity in biological systems.[23]

Conclusion and Future Perspectives

The 2,5-diaryl-1,3,4-oxadiazole scaffold is a testament to the power of heterocyclic chemistry in creating molecular diversity with profound functional impact. Its robust and accessible synthesis, coupled with its favorable physicochemical profile, makes it an enduringly attractive core for drug discovery. The wide range of biological activities—from selective COX-2 inhibition to multi-targeted anticancer action—highlights its therapeutic versatility.

Future research should focus on several key areas:

-

Target Selectivity: Designing next-generation derivatives with even greater selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Novel Mechanisms: Exploring new and unconventional biological targets for oxadiazole derivatives to tackle challenges like drug resistance.

-

Theranostics: Leveraging the inherent fluorescence of these compounds to develop theranostic agents that can simultaneously diagnose and treat diseases like cancer.

-

Pharmacokinetic Optimization: Further refining substitution patterns to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for improved clinical translation.

The continued exploration of the 2,5-diaryl-1,3,4-oxadiazole chemical space promises to yield novel and effective agents for a multitude of human diseases.

References

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals. [Link]

-

2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. Royal Society of Chemistry. [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PMC. [Link]

-

Unveiling the chemistry of 1,3,4-oxadiazoles and thiadiazols: A comprehensive review. Europe PubMed Central. [Link]

-

Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Derivatives: A Review. Semantic Scholar. [Link]

-

2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. ResearchGate. [Link]

-

Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Organic Chemistry International. [Link]

-

Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]

-

Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. PubMed. [Link]

-

Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. [Link]

-

Anticonvulsant Activity of A Novel Series of 2,5-Disubstituted 1,3,4-Oxadiazoles: Semicarbazones Based Pharmacophoric Model Studies. Letters in Drug Design & Discovery. [Link]

-

Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. NIH. [Link]

-

Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. NIH. [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. [Link]

-

Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. PubMed Central. [Link]

-

Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. [Link]

-

Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

-

Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. Pharmacia. [Link]

-

Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. ResearchGate. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. PMC. [Link]

-

Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules. [Link]

-

Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules. [Link]

-

Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. PubMed. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. [Link]

-

Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. ACS Omega. [Link]

-

Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. PubMed. [Link]

-

antimicrobial activity and sar of 2,5-disubstituted 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

-

Fluorescence spectral properties of 2,5-diphenyl-1,3,4-oxadiazole with two-color two-photon excitation. UNT Health Science Center. [Link]

-

A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Research Square. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Chemistry & Biodiversity. [Link]

-

A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. ResearchGate. [Link]

-

Research on 2,5-Diaryl Oxadiazoles. Wanfang Data. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]

-

Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

-

Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. PMC. [Link]

-

Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Crimson Publishers. [Link]

-

Ortho-hydroxy derivatives of 2,5-diaryl-1,3-oxazole and 2,5-diaryl-1,3,4-oxadiazole as fluorescent probes for toxicological study of the cells of olfactory analyzer of rats. ResearchGate. [Link]

-

A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor. [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling the chemistry of 1,3,4-oxadiazoles and thiadiazols: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. eurekaselect.com [eurekaselect.com]

- 19. longdom.org [longdom.org]

- 20. Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. experts.unthsc.edu [experts.unthsc.edu]

- 23. researchgate.net [researchgate.net]

In-Depth Technical Guide: Measurement of Photoluminescence Quantum Yield of 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole (NPD)

A Note to the Researcher:

This guide provides a comprehensive framework for the determination of the photoluminescence quantum yield (PLQY) of 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole (NPD). However, a critical component for a complete and practical protocol is currently unavailable in publicly accessible, open-access scientific literature: the specific absorption and emission spectra of NPD, as well as a previously reported quantum yield value in a specified solvent.

The UV-Vis spectrum of NPD is available on platforms such as SpectraBase, which requires a subscription for access. Without this fundamental data, definitive experimental parameters such as the optimal excitation wavelength cannot be precisely determined. Furthermore, the absence of a literature-reported quantum yield for NPD prevents the selection of the most appropriate reference standard and a benchmark for experimental validation.

Therefore, this guide is structured to provide the foundational knowledge, a robust experimental protocol adaptable to the specific spectral properties of NPD once obtained, and a detailed data analysis workflow. It is imperative for the researcher to acquire the absorption and emission spectra of NPD before proceeding with the experimental work outlined below.

Introduction: The Significance of Quantum Yield in Material Science and Drug Discovery

The photoluminescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of a material in converting absorbed light into emitted light.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] For researchers in materials science and drug development, the PLQY is a critical metric for characterizing novel fluorophores. A high quantum yield is often a desirable trait for applications such as organic light-emitting diodes (OLEDs), fluorescent probes for bio-imaging, and scintillators.

The subject of this guide, this compound (NPD), belongs to the 1,3,4-oxadiazole class of heterocyclic compounds. These molecules are known for their high thermal and chemical stability, and many derivatives exhibit strong fluorescence, making them promising candidates for various optoelectronic applications.[3] A precise and accurate measurement of the quantum yield of NPD is therefore essential for evaluating its potential and for guiding the rational design of new materials with enhanced luminescent properties.

Foundational Principles: The Relative Method for Quantum Yield Determination

The determination of photoluminescence quantum yield can be approached through two primary methods: the absolute method and the relative method. The absolute method, which typically employs an integrating sphere, directly measures the ratio of emitted to absorbed photons. While highly accurate, this method requires specialized equipment that may not be readily available in all laboratories.

The relative method, on the other hand, offers a more accessible yet robust alternative.[4][5] This technique involves comparing the fluorescence of the sample of interest (the "unknown") to that of a well-characterized fluorescent standard with a known quantum yield. The underlying principle is that if the standard and the unknown sample have similar absorbance at the same excitation wavelength, any difference in their integrated fluorescence intensity is directly proportional to the difference in their quantum yields.

The relative quantum yield (Φ_x) of an unknown sample is calculated using the following equation:

Φ_x = Φ_{st} * (I_x / I_{st}) * (A_{st} / A_x) * (n_x^2 / n_{st}^2)

Where:

-

Φ_x is the quantum yield of the unknown sample.

-

Φ_{st} is the known quantum yield of the standard.

-

I_x and I_{st} are the integrated fluorescence intensities of the unknown and the standard, respectively.

-

A_x and A_{st} are the absorbances of the unknown and the standard at the excitation wavelength, respectively.

-

n_x and n_{st} are the refractive indices of the solvents used for the unknown and the standard, respectively.

Experimental Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure the accuracy and reliability of the obtained data.

Materials and Instrumentation

Materials:

-

This compound (NPD): The compound of interest. A brief synthesis protocol is provided in Appendix A.

-

Quantum Yield Standard: A well-characterized fluorophore with a known and stable quantum yield. The choice of standard depends on the absorption and emission range of NPD. A common and reliable standard is Quinine Sulfate.

-

Quinine Sulfate: (Φ = 0.54 in 0.1 M H₂SO₄). Its broad absorption in the UV region makes it a suitable standard for many aromatic compounds.

-

-

Solvents: Spectroscopic grade solvents are essential to minimize background fluorescence and absorption. The choice of solvent will depend on the solubility of NPD and the standard. Common solvents for fluorescence spectroscopy include:

-

Ethanol

-

Cyclohexane

-

Toluene

-

Dimethyl sulfoxide (DMSO)

-

-

High-Purity Deionized Water: For the preparation of aqueous solutions.

-

Concentrated Sulfuric Acid (H₂SO₄): For the preparation of the Quinine Sulfate standard solution.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

-

Quartz cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

Instrumentation:

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Spectrofluorometer: Equipped with a corrected emission spectrum function. This is crucial for obtaining accurate integrated fluorescence intensities.

Experimental Workflow Diagram

Caption: Experimental workflow for relative quantum yield measurement.

Detailed Protocol

Step 1: Solution Preparation

-

Prepare a stock solution of the standard: Accurately weigh a small amount of Quinine Sulfate and dissolve it in 0.1 M H₂SO₄ in a volumetric flask to a concentration of approximately 10⁻³ M.

-

Prepare a stock solution of NPD: Accurately weigh a small amount of NPD and dissolve it in a suitable spectroscopic grade solvent (e.g., ethanol) in a volumetric flask to a concentration of approximately 10⁻³ M.

-

Prepare a series of dilutions: From the stock solutions of both the standard and NPD, prepare a series of at least five dilutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is critical to keep the absorbance below 0.1 to avoid the inner-filter effect.

Step 2: Spectroscopic Measurements

-

Determine the excitation wavelength (λ_ex):

-

Acquire the absorption spectrum of a dilute solution of NPD.

-

Select an excitation wavelength at or near the absorption maximum (λ_max) of NPD.

-

Crucially, ensure that the chosen standard also has a reasonable absorbance at this wavelength.

-

-

Measure Absorbance:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each of the diluted solutions of both the standard and NPD at the chosen excitation wavelength (λ_ex).

-

Use the same solvent as a blank for each set of measurements.

-

-

Measure Fluorescence:

-

Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each of the diluted solutions of both the standard and NPD.

-

Use the same excitation wavelength (λ_ex) and identical instrument settings (e.g., slit widths) for all measurements.

-

Record the emission spectrum over a range that covers the entire emission band of the fluorophore.

-

Data Analysis and Interpretation

Step 1: Integrate the Fluorescence Spectra

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve). Most modern spectrofluorometer software has a built-in function for this.

Step 2: Plot Integrated Fluorescence Intensity vs. Absorbance

-

For both the standard and NPD, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

The data for both should yield a straight line that passes through the origin. The slope of this line is proportional to the quantum yield. A linear relationship confirms that there are no significant inner-filter effects or concentration quenching in the concentration range used.

Step 3: Calculate the Quantum Yield

-

Determine the slope of the best-fit line for both the standard (m_st) and the NPD (m_x) plots.

-

Calculate the quantum yield of NPD (Φ_x) using the following modified equation:

Φ_x = Φ_{st} * (m_x / m_{st}) * (n_x^2 / n_{st}^2)

Data Presentation